molecular formula C11H9BrN4 B8783942 5-Amino-1-benzyl-2-bromo-1H-imidazole-4-carbonitrile CAS No. 565473-06-5

5-Amino-1-benzyl-2-bromo-1H-imidazole-4-carbonitrile

Cat. No.: B8783942
CAS No.: 565473-06-5
M. Wt: 277.12 g/mol
InChI Key: FTQNSANPXOFKRD-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-2-bromo-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H9BrN4 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

565473-06-5

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

5-amino-1-benzyl-2-bromoimidazole-4-carbonitrile

InChI

InChI=1S/C11H9BrN4/c12-11-15-9(6-13)10(14)16(11)7-8-4-2-1-3-5-8/h1-5H,7,14H2

InChI Key

FTQNSANPXOFKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2Br)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-bromosuccinimide (3.55 g, 19.9 mmol) was added portionwise to a suspension of 5-amino-1-benzyl-1H-imidazole-4-carbonitrile (3.59 g, 18.1 mmol) in tetrahydrofuran (50 ml) and the reaction mixture stirred at room temperature for 10 minutes. The solvent was evaporated in vacuo and the residue extracted from a saturated aqueous solution of sodium hydrogen carbonate (50 ml) into ethyl acetate (300 ml), dried over magnesium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography over silica gel eluting with 2-3% dichloromethane:methanol. The material was recrystalised from ethyl acetate, then triturated with diethyl ether to yield the title compound as a pink solid (2.7 g, 9.7 mmol, 53%).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

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